molecular formula C21H16FN3O3 B4929806 N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide

N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B4929806
M. Wt: 377.4 g/mol
InChI Key: CWTSXTMRUOYQAU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines a fluorophenyl group, an isoquinoline moiety, and an oxazole ring

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c22-16-6-4-14(5-7-16)10-24-21(26)18-12-28-20(25-18)13-27-19-3-1-2-15-11-23-9-8-17(15)19/h1-9,11-12H,10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTSXTMRUOYQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OCC3=NC(=CO3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the isoquinoline derivative, followed by the introduction of the oxazole ring and the fluorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound, potentially leading to new derivatives with unique properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials, including polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxamide include other fluorophenyl derivatives, isoquinoline-based compounds, and oxazole-containing molecules. Examples include:

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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